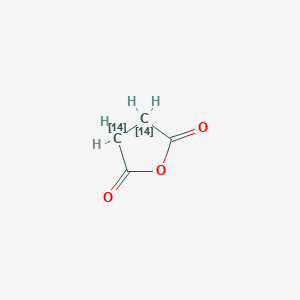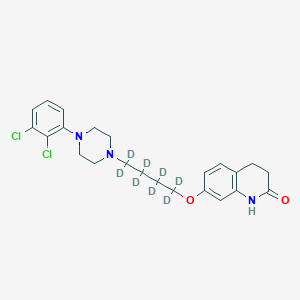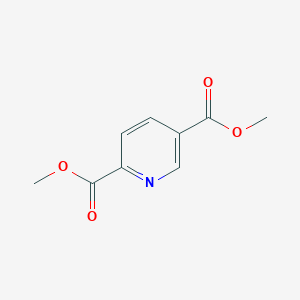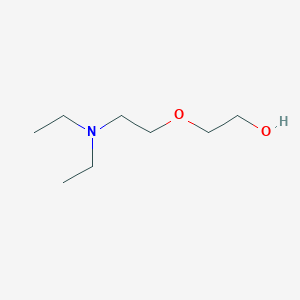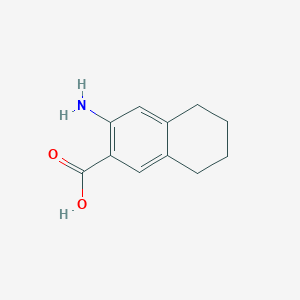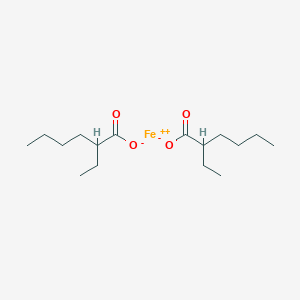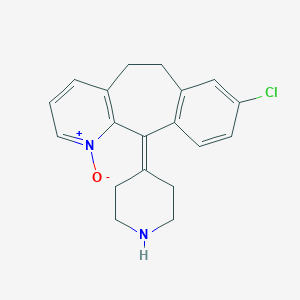
Desloratadine Pyridine N-oxide
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyridine N-oxides, which are closely related to the structure of Desloratadine Pyridine N-oxide, involves unique oxidation reactions. One notable method includes the oxidation of amides with pyridine-N-oxide catalyzed by ruthenium porphyrin. This process directly converts N-acyl cyclic amines to N-acyl amino acids through oxidative C-N bond cleavage, demonstrating the efficiency and versatility of pyridine N-oxides in synthetic chemistry (Ito, Umezawa, & Higuchi, 2005). Additionally, pyridine N-oxides have been utilized in magnesiation reactions, offering a pathway for functionalizing pyridine N-oxides, a step potentially relevant in the synthesis or modification of Desloratadine Pyridine N-oxide (Duan, Ma, Zhang, & Zhang, 2009).
Molecular Structure Analysis
The molecular structure of pyridine N-oxide, a core component of Desloratadine Pyridine N-oxide, has been detailed through gas phase electron diffraction. This study revealed specific internuclear distances and bond angles, providing a foundational understanding of the molecular geometry that influences the chemical behavior of pyridine N-oxides (Chiang, 1974).
Chemical Reactions and Properties
Pyridine N-oxides, by virtue of their unique structure, participate in a range of chemical reactions. They serve as efficient organocatalysts in the allylation of aldehydes, highlighting their chemical reactivity and potential utility in synthetic chemistry applications (Pignataro et al., 2006). Additionally, the ability of pyridine N-oxides to undergo fast regioselective sulfonylation induced by iodine under metal-free conditions further underscores their significant chemical versatility (Wang et al., 2016).
Physical Properties Analysis
While specific studies focusing on the physical properties of Desloratadine Pyridine N-oxide were not identified, the general characteristics of pyridine N-oxides can be inferred to provide insights into their behavior. These compounds are known for their solid-state stability and potential for forming various crystal structures, indicating significant interest in their physicochemical properties for applications in materials science and pharmaceutical cocrystal development.
Chemical Properties Analysis
The chemical properties of pyridine N-oxides, including Desloratadine Pyridine N-oxide, are marked by their reactivity and interaction with other chemical entities. For instance, their donor properties in coordination chemistry are well-documented, offering a glimpse into their ability to engage in complex formation with metals (Quagliano et al., 1961). This aspect is crucial for understanding the reactivity and potential applications of Desloratadine Pyridine N-oxide in various chemical contexts.
Aplicaciones Científicas De Investigación
1. Synthesis of C2-Functionalized Pyridines and Quinolines Using N-Oxide Chemistry
- Summary of the Application : This research focuses on the synthesis of C2-functionalized pyridines and quinolines using N-oxide chemistry. The process involves treating readily available N-oxides with various reagents under appropriate activation conditions .
- Methods of Application : The methods involve treating readily available N-oxides with various reagents under appropriate activation conditions .
- Results or Outcomes : The research has led to the development of synthetic methods for introducing functional groups at the C2 position of pyridines and quinolines .
2. Anti-inflammatory and Immunomodulatory Effects
- Summary of the Application : Desloratadine Pyridine N-oxide has been found to have potential therapeutic applications due to its anti-inflammatory and immunomodulatory effects .
- Methods of Application : The underlying mechanism of Desloratadine Pyridine N-oxide involves acting as an antagonist of the histamine H1 receptor .
- Results or Outcomes : The research has shown that Desloratadine Pyridine N-oxide has anti-inflammatory and immunomodulatory effects .
3. Organocatalysis
- Summary of the Application : Pyridine N-oxides are a class of mild Lewis bases that can activate certain kinds of Lewis acidic parts of molecules and hence increase reactivity of its nucleophilic part towards various reactions with electrophiles .
- Methods of Application : The methods involve using Pyridine N-oxides as catalysts to increase the reactivity of certain molecules .
- Results or Outcomes : The research has led to the development of new catalytic methods for various organic reactions .
4. Synthesis of Complex Azaheterocycles
- Summary of the Application : Pyridine N-oxides have been used in the synthesis of complex azaheterocycles .
- Methods of Application : The methods involve treating readily available N-oxides with various reagents under appropriate activation conditions .
- Results or Outcomes : The research has led to the development of synthetic methods for introducing functional groups at the C2 position of pyridines and quinolines .
Safety And Hazards
Direcciones Futuras
While specific future directions for Desloratadine Pyridine N-oxide are not mentioned in the search results, Desloratadine, from which it is derived, continues to be studied for its safety and efficacy in the treatment of allergic diseases . The use of Desloratadine is not associated with clinically relevant antimuscarinic effects .
Propiedades
IUPAC Name |
13-chloro-4-oxido-2-piperidin-4-ylidene-4-azoniatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O/c20-16-5-6-17-15(12-16)4-3-14-2-1-11-22(23)19(14)18(17)13-7-9-21-10-8-13/h1-2,5-6,11-12,21H,3-4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRQZDOHUHWANO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=[N+]4[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595801 | |
| Record name | 8-Chloro-1-oxo-11-(piperidin-4-ylidene)-6,11-dihydro-5H-1lambda~5~-benzo[5,6]cyclohepta[1,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desloratadine Pyridine N-oxide | |
CAS RN |
169253-26-3 | |
| Record name | 8-Chloro-1-oxo-11-(piperidin-4-ylidene)-6,11-dihydro-5H-1lambda~5~-benzo[5,6]cyclohepta[1,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-YL)cyclopropyl]nicotinic acid methyl ester](/img/structure/B27980.png)
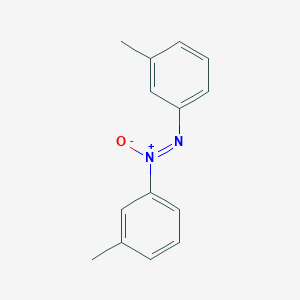
![(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propane-1,3-diol](/img/structure/B27983.png)
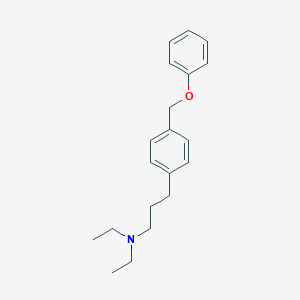
![Methyl 6-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]pyridine-3-carboxylate](/img/structure/B27985.png)
